An In-depth Technical Guide to 4-Methylbenzyl Cyanide: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Methylbenzyl Cyanide: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl cyanide, also known as p-tolylacetonitrile or 4-methylphenylacetonitrile, is a versatile organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Its chemical structure, featuring a reactive nitrile group and a substituted aromatic ring, allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an examination of its chemical reactivity.
Chemical Structure and Identification
4-Methylbenzyl cyanide consists of a benzyl cyanide core with a methyl group substituted at the para-position (position 4) of the benzene ring.
Molecular Structure:
Caption: Chemical structure of 4-Methylbenzyl cyanide.
| Identifier | Value |
| IUPAC Name | 2-(4-methylphenyl)acetonitrile |
| Synonyms | p-Tolylacetonitrile, 4-Methylphenylacetonitrile, α-Cyano-p-xylene |
| CAS Number | 2947-61-7 |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| SMILES | Cc1ccc(CC#N)cc1 |
| InChI Key | RNHKXHKUKJXLAU-UHFFFAOYSA-N |
Physicochemical Properties
4-Methylbenzyl cyanide is a combustible liquid under standard conditions. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Melting Point | 18 °C | |
| Boiling Point | 242-243 °C | |
| Density | 0.992 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.519 | |
| Flash Point | 106 °C (222.8 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in alcohol and ether. | --INVALID-LINK-- |
Spectroscopic Data
The structural elucidation of 4-Methylbenzyl cyanide is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) [1] The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic, benzylic, and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | d | 2H | Aromatic protons (ortho to CH₂CN) |
| ~7.1 | d | 2H | Aromatic protons (meta to CH₂CN) |
| ~3.7 | s | 2H | Benzylic protons (-CH₂-) |
| ~2.3 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR) [2] The carbon-13 NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic carbon (ipso to CH₃) |
| ~130 | Aromatic CH (meta to CH₂CN) |
| ~128 | Aromatic CH (ortho to CH₂CN) |
| ~127 | Quaternary aromatic carbon (ipso to CH₂CN) |
| ~118 | Nitrile carbon (-CN) |
| ~23 | Benzylic carbon (-CH₂) |
| ~21 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy[4]
The IR spectrum displays characteristic absorption bands for the nitrile and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2925 | Medium | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1615, 1515 | Medium-Strong | Aromatic C=C stretch |
Mass Spectrometry (MS)[5]
The mass spectrum of 4-Methylbenzyl cyanide shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 131 | High | [M]⁺ (Molecular ion) |
| 116 | Medium | [M - CH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols: Synthesis of 4-Methylbenzyl Cyanide
The most common and efficient method for the synthesis of 4-Methylbenzyl cyanide is through the nucleophilic substitution of 4-methylbenzyl chloride with an alkali metal cyanide.[3][4] This reaction typically proceeds via an Sₙ2 mechanism.[5][6]
Synthesis via Nucleophilic Substitution (Sₙ2 Reaction)
This protocol is adapted from established procedures for benzyl cyanide synthesis.[3][4]
Materials:
-
4-Methylbenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ethanol
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a mixture of ethanol and water.
-
Addition of Substrate: Slowly add 4-methylbenzyl chloride to the stirred cyanide solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 4-Methylbenzyl cyanide.
Reactivity and Chemical Transformations
The chemical reactivity of 4-Methylbenzyl cyanide is primarily centered around the nitrile group and the benzylic protons.
Sₙ2 Synthesis Mechanism
The synthesis of 4-methylbenzyl cyanide from 4-methylbenzyl chloride and a cyanide salt is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6]
Caption: Sₙ2 mechanism for the synthesis of 4-Methylbenzyl cyanide.
Safety and Handling
4-Methylbenzyl cyanide is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[7] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For ingestion or inhalation, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
References
- 1. 4-Methylbenzyl cyanide(2947-61-7) 1H NMR [m.chemicalbook.com]
- 2. 4-Methylbenzyl cyanide(2947-61-7) 13C NMR spectrum [chemicalbook.com]
- 3. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
